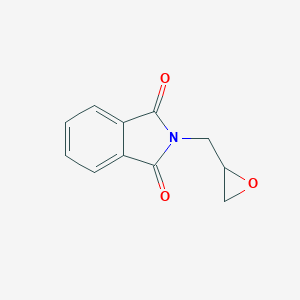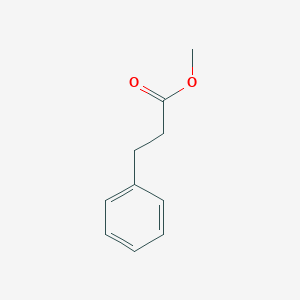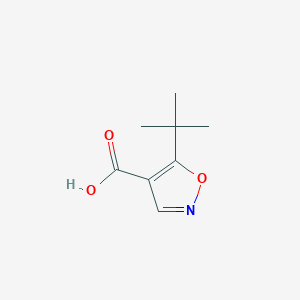
5-Tert-butyl-isoxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butyl-isoxazole-4-carboxylic acid is a research chemical . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies for isoxazole synthesis . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . Therefore, it is always imperative to develop alternate metal-free synthetic routes .Molecular Structure Analysis
5-Tert-butyl-isoxazole-4-carboxylic acid contains total 23 bond(s); 12 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 hydroxyl group(s) and 1 Isoxazole(s) .Chemical Reactions Analysis
Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The use of either tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Recent advancements highlight the novel synthetic routes and methodologies involving 5-tert-butyl-isoxazole-4-carboxylic acid derivatives for the creation of heterocyclic compounds. For instance, Sørensen, Falch, and Krogsgaard‐Larsen (2000) introduced a versatile method for cyclizing N, O-diBoc-protected beta-keto hydroxamic acids to 5-substituted 3-isoxazolols without byproducts, showcasing a pathway where carboxylic acid derivatives play a critical role Sørensen, Falch, & Krogsgaard‐Larsen, 2000. Similarly, Vitale and Scilimati (2013) developed a selective and versatile synthesis of pharmacologically active isoxazoles by reacting aryl nitrile oxides with enolates, further emphasizing the importance of such derivatives in medicinal chemistry Vitale & Scilimati, 2013.
Material Science Applications
In material science, the structural modification of 5-tert-butyl-isoxazole-4-carboxylic acid derivatives contributes to the development of new materials. For example, Li and Shi (2010) described the synthesis of a metal-organic framework (MOF) using 5-tert-butylisophthalic acid, demonstrating its utility in constructing complex molecular architectures with potential applications in catalysis and molecular sensing Li & Shi, 2010.
Pharmacological Research
In pharmacology, the exploration of 5-tert-butyl-isoxazole-4-carboxylic acid derivatives for their potential antibacterial and antitumor activities is notable. Potkin et al. (2014) synthesized isoxazolyl- and isothiazolylcarbamides from accessible carboxylic acids, revealing compounds with significant antitumor activity and the ability to enhance the effects of cytostatic drugs Potkin et al., 2014.
Mecanismo De Acción
Target of Action
These drugs bind to various biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives are known to interact with their targets in various ways, leading to different biological activities .
Biochemical Pathways
Isoxazole derivatives are known to influence various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Isoxazole derivatives are known to have various biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Propiedades
IUPAC Name |
5-tert-butyl-1,2-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-8(2,3)6-5(7(10)11)4-9-12-6/h4H,1-3H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIVEZNBBKELAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=NO1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564028 |
Source


|
| Record name | 5-tert-Butyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-isoxazole-4-carboxylic acid | |
CAS RN |
134541-06-3 |
Source


|
| Record name | 5-tert-Butyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


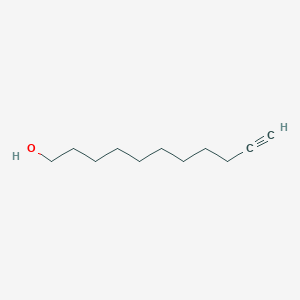
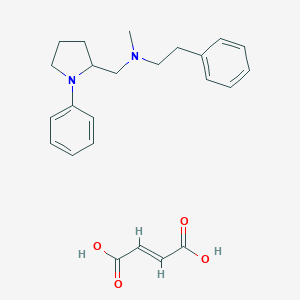

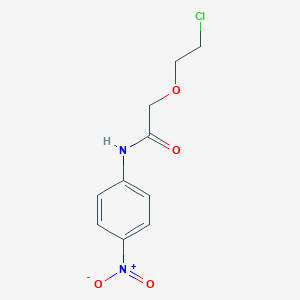

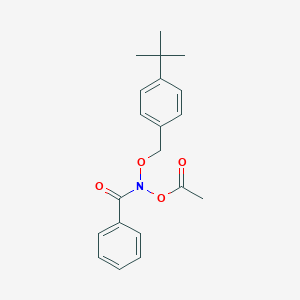
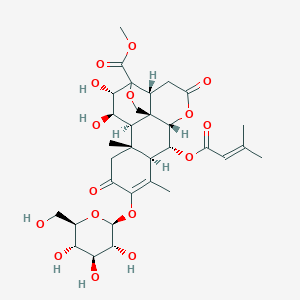
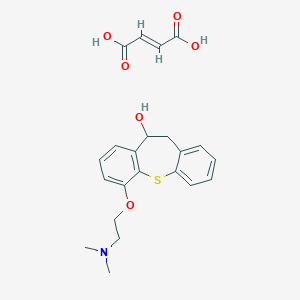

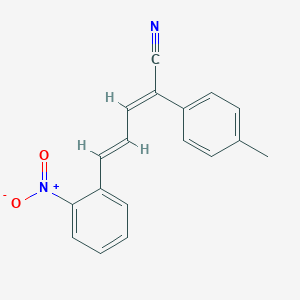
![Cyclopropanecarboxylicacid, 1-[(ethoxycarbonyl)amino]-2,2-dimethyl-](/img/structure/B140006.png)
